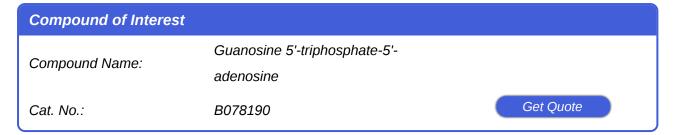


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# An In-depth Technical Guide to Diadenosine Pentaphosphate (Ap5A)

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The user's request specified "Guanosine 5'-triphosphate-5'-adenosine". However, the vast majority of scientific literature and available data corresponds to a related but different molecule, Diadenosine 5',5"'-P1,P5-pentaphosphate (Ap5A). This guide will focus on Ap5A, a potent bisubstrate inhibitor of adenylate kinase, which is likely the molecule of interest for a detailed technical guide aimed at researchers. Guanosine 5'-triphosphate-5'-adenosine (GpppA) is a distinct molecule with different properties and applications, primarily as an mRNA cap analog.

# Core Properties of Diadenosine Pentaphosphate (Ap5A)

Diadenosine pentaphosphate (Ap5A) is a dinucleotide polyphosphate consisting of two adenosine molecules linked by a chain of five phosphate groups. It is a structural analog of two adenosine diphosphate (ADP) molecules.[1]

### **Physicochemical Properties**

A summary of the key physicochemical properties of Ap5A is presented in the table below.



Property	Value	Reference	
Molecular Formula	C20H26N10O22P5Li3	[2]	
Molecular Weight	934.2 D (trilithium salt)	[2]	
CAS Number	75522-97-3	[2]	
Appearance	Solid	[3]	
Solubility	Soluble in water.	N/A	
Storage	Store at -20 °C.[4]	[4]	
Stability	At +2 to +8°C, stable within specification range for 24 months.	[2]	

### **Spectroscopic Properties**

31P Nuclear Magnetic Resonance (NMR):

- Free Ap5A: In its free form, the 31P NMR spectrum of Ap5A displays two main groups of signals. The signals for the terminal phosphates (1-P and 5-P) are centered around 11.1 ppm, while the middle phosphates (2-, 3-, and 4-P) resonate around 22.8 ppm upfield from 85% H3PO4.[5][6]
- Mg2+-bound Ap5A: The addition of magnesium ions (Mg2+) causes a shift in these resonances to approximately 11.7 ppm and 22.3 ppm, respectively.[5][6]
- Enzyme-bound Ap5A: When bound to adenylate kinase, the 31P NMR spectrum of Ap5A shows five distinct groups of signals, indicating an asymmetric binding to the enzyme.[5][6] This asymmetry is further enhanced in the presence of Mg2+.[5][6]

#### 1H Nuclear Magnetic Resonance (NMR):

 The proton NMR spectra of diadenosine polyphosphates, including Ap5A, show an upfield shift of the adenosine proton resonances compared to mononucleotides like ADP and ATP.[7]
This suggests a base-stacking interaction between the two adenosine moieties in solution.[7]



The extent of this interaction tends to decrease as the length of the phosphate chain increases.[7]

## **Biological Role and Signaling Pathways**

Ap5A is recognized as a signaling molecule, particularly in the cardiovascular system and in response to cellular stress.[8][9]

## **Inhibition of Adenylate Kinase**

The primary and most well-characterized biological role of Ap5A is its potent and specific inhibition of adenylate kinase (AK).[1][10][11] Adenylate kinase is a crucial enzyme for cellular energy homeostasis, catalyzing the reversible reaction:  $2 \text{ ADP} \rightleftharpoons \text{ATP} + \text{AMP}$ .[1] By inhibiting this enzyme, Ap5A can modulate cellular energy charge and influence signaling pathways that are sensitive to the cellular AMP:ATP ratio, such as the AMP-activated protein kinase (AMPK) pathway.[1]

The inhibitory potency of Ap5A against various adenylate kinase isozymes is presented in the table below.

Enzyme	Organism/Tissue	Ki Value	Reference
Adenylate Kinase	Rabbit Muscle	~2.5 nM	[12]
Adenylate Kinase	Human Hemolysate	Inhibition at ≥ 2 μM	[11]
Adenylate Kinase	E. coli	Kd ≈ 140–350 nM	[13]

## **Cardiovascular Signaling**

Ap5A has been identified as a signaling molecule in the heart.[8] Myocardial tissue contains significant amounts of Ap5A, and its concentration decreases during ischemia.[8] Ap5A can modulate the activity of ATP-sensitive potassium (KATP) channels, which are important in the cardiac response to metabolic stress.[8][14] At pre-ischemic concentrations, Ap5A helps maintain a low probability of KATP channel opening, whereas at the lower concentrations found during ischemia, it allows for a higher probability of channel opening.[8]



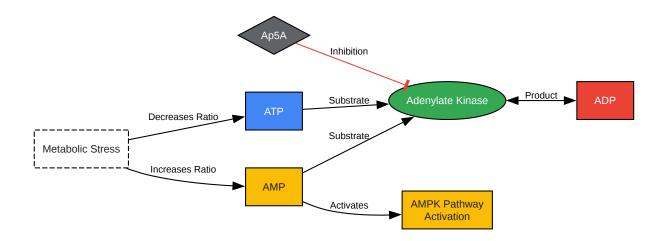


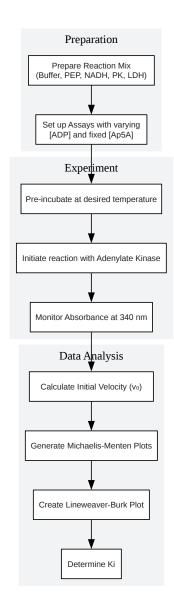


Ap5A is also a potent activator of cardiac ryanodine receptors (RyR2), revealing a novel high-affinity binding site for adenine nucleotides.[9][15] This suggests a role for Ap5A in regulating intracellular calcium release in cardiomyocytes, particularly under conditions of cellular stress. [9][15]

The signaling pathway involving Ap5A and adenylate kinase in the context of cellular energy homeostasis can be visualized as follows:







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